molecular formula C11H11NO B5563581 5-methyl-2-(1H-pyrrol-1-yl)phenol

5-methyl-2-(1H-pyrrol-1-yl)phenol

Cat. No. B5563581
M. Wt: 173.21 g/mol
InChI Key: HRDMSLORWQIPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-2-(1H-pyrrol-1-yl)phenol” is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a phenol group, which is an aromatic ring with a hydroxyl group . This compound has a molecular weight of 172.23 .


Molecular Structure Analysis

The molecular structure of “5-methyl-2-(1H-pyrrol-1-yl)phenol” consists of a pyrrole ring attached to a phenol group . The pyrrole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical And Chemical Properties Analysis

“5-methyl-2-(1H-pyrrol-1-yl)phenol” is a solid compound with a melting point of 88 - 90 degrees Celsius . It has a molecular weight of 172.23 .

Scientific Research Applications

1. Pro-cognitive Properties and Serotonin Receptor Ligands

A virtual screening campaign aimed at identifying structurally new compounds active at 5-HT6R highlighted a specific structure related to 5-methyl-2-(1H-pyrrol-1-yl)phenol, which was optimized to create compounds with pro-cognitive properties. These compounds, due to their unique activity profile, might be promising for the development of novel antipsychotic or antidepressant medications with pro-cognitive effects (Staroń et al., 2019).

2. Antimicrobial Agents

A study synthesized a series of novel derivatives of 5-methyl-2-(1H-pyrrol-1-yl)phenol, evaluating their in vitro antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring in their structure. This research indicates that such compounds could serve as effective antimicrobial agents (Hublikar et al., 2019).

3. Antifungal Activity

Another study explored compounds derived from 5-methyl-2-(1H-pyrrol-1-yl)phenol for their antifungal abilities against various phytopathogenic fungi. Certain derivatives showed good antifungal properties, suggesting potential application in agriculture or pharmacology for managing fungal infections (Zhang et al., 2016).

4. Angiotensin II Receptor Antagonists

A series of compounds incorporating the 5-methyl-2-(1H-pyrrol-1-yl)phenol structure were investigated as angiotensin II receptor antagonists. These compounds demonstrated significant potency in binding to the receptor, suggesting their potential in developing treatments for conditions like hypertension (Bovy et al., 1993).

Safety and Hazards

The safety information available for “5-methyl-2-(1H-pyrrol-1-yl)phenol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-methyl-2-pyrrol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9-4-5-10(11(13)8-9)12-6-2-3-7-12/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDMSLORWQIPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(1H-pyrrol-1-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-(1H-pyrrol-1-yl)phenol
Reactant of Route 2
Reactant of Route 2
5-methyl-2-(1H-pyrrol-1-yl)phenol
Reactant of Route 3
Reactant of Route 3
5-methyl-2-(1H-pyrrol-1-yl)phenol
Reactant of Route 4
Reactant of Route 4
5-methyl-2-(1H-pyrrol-1-yl)phenol
Reactant of Route 5
Reactant of Route 5
5-methyl-2-(1H-pyrrol-1-yl)phenol
Reactant of Route 6
Reactant of Route 6
5-methyl-2-(1H-pyrrol-1-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.